molecular formula C21H18N2OS B2466791 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 324758-44-3

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2466791
M. Wt: 346.45
InChI Key: UCGUVDYLNXMKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, commonly known as DMNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNTA is a member of the thiazole family of compounds and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Anticancer Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide and its derivatives have shown promise as potential anticancer agents. For instance, some thiazole and thiadiazole derivatives, which share structural similarities, have demonstrated significant anticancer activity against various cancer cell lines, including cervical, breast, and colorectal cancers. These compounds have been found to induce apoptosis in cancer cells, a critical mechanism for cancer treatment (Ekrek et al., 2022). Another study on similar compounds highlighted their reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Anti-Parkinson's Activity

Certain derivatives of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide have been investigated for their potential anti-Parkinson's activity. Some synthesized compounds showed potent free radical scavenging activity, which is beneficial in managing Parkinson's disease. Particularly, a 4-thiazolidinone derivative exhibited maximum anti-Parkinson's activity in an in vivo model (Gomathy et al., 2012).

Anti-HIV Activity

Research on N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide derivatives has also extended to anti-HIV applications. Several studies have synthesized and evaluated such derivatives as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. Certain compounds within this category have demonstrated significant inhibitory activity against HIV-1 replication, with some showing even better results than standard treatments (Zhan et al., 2009).

Antimicrobial Activity

In addition to their potential in treating chronic diseases, some thiazole derivatives related to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide have exhibited significant antimicrobial activity. This includes effectiveness against both bacterial and fungal strains, indicating their broad-spectrum potential in antimicrobial therapy (Saravanan et al., 2010).

Analgesic Properties

Moreover, some novel thiazole derivatives, which are structurally similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, have been synthesized and evaluated for their analgesic properties. These compounds showed promising results in analgesic activity, suggesting their potential in pain management (Saravanan et al., 2011).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-13-10-14(2)20-18(11-13)25-21(23-20)22-19(24)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11H,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGUVDYLNXMKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

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